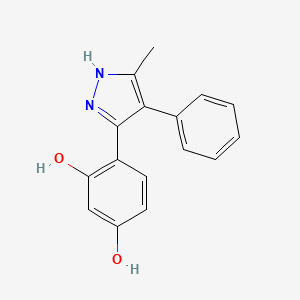

4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride involves multifaceted chemical reactions. One method for synthesizing related compounds includes a facile one-pot method using precursors such as 2-acetylpyrazine and dimethoxybenzaldehydes, characterized by spectroscopic methods like NMR and FT-IR spectroscopy. The synthesis process emphasizes the formation of supramolecular structures through intermolecular interactions, contributing to the compound's unique properties (Golla et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds reveals the significance of CH...N, CH...O, and aromatic stacking type intermolecular interactions. Hirshfeld surface analysis further confirms these interactions, highlighting the dihedral angles and the structural confirmation through single-crystal X-ray diffraction. These structural features are crucial for understanding the compound's molecular interactions and stability (Golla et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride derivatives encompass a range of reactions, including acylation, oxidation, and reduction processes. The electrochemical properties are studied through cyclic voltammetry, revealing reversible redox reactions and highlighting the compound's photophysical properties through UV–Visible and fluorescence spectroscopy (Golla et al., 2020).

Physical Properties Analysis

The physical properties of compounds related to 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride are characterized by their solubility, thermal stability, and hydrophobicity. For example, related polyimides show good solubility in organic solvents, high thermal stability with glass transition temperatures exceeding 316°C, and excellent hydrophobicity, indicated by contact angles in the range of 85.6° to 97.7° (Huang et al., 2017).

Chemical Properties Analysis

The chemical properties are influenced by the compound's molecular structure, particularly the dimethoxyphenyl group and pyrrolidinone moiety. These structural elements contribute to the compound's reactivity, participating in chemical reactions that underline the synthesis of biologically active scaffolds and other complex molecules. Their reactivity and interaction with different chemical reagents underscore the versatility and applicability of 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride derivatives in synthesizing a wide array of chemical entities (Sroor, 2019).

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Biological Transformation

The in vivo metabolism of related phenethylamine compounds has been extensively studied, revealing complex metabolic pathways. These studies provide insights into how similar compounds, like 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride, might be metabolized and transformed within biological systems. For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) undergoes metabolic pathways leading to various metabolites, indicating the presence of multiple operative pathways for its metabolism in rats (Kanamori et al., 2002).

Pharmacological Characterization

Research into compounds with similar structural characteristics has led to the discovery of their potential therapeutic applications. For instance, NNC-711, a compound closely related to GABA uptake inhibitors, has been identified as a potent anticonvulsant compound, shedding light on the possible pharmacological benefits of related compounds (Suzdak et al., 1992).

Therapeutic Potential

The therapeutic potential of structurally related compounds has been explored in various studies. Compounds like 3-amino N-substituted pyrrolidine-2,5-dione N-mustard hydrochloride have demonstrated substantial anti-tumor effects, suggesting the potential for related compounds to be used in multi-drug therapy for cancer treatment (Indap et al., 1991).

Absorption, Metabolism, and Excretion Studies

Understanding the absorption, metabolism, and excretion of similar compounds can provide crucial insights into how 4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride might behave in a biological context. For example, studies on vildagliptin, a dipeptidyl peptidase 4 inhibitor, highlight the extensive metabolism and excretion pathways, which could be relevant for related compounds (He et al., 2009).

Chemical Synthesis and Modification

The design and synthesis of compounds with specific pharmacological properties are an essential aspect of drug development. The synthesis of substituted pyrrol-5-ones, for example, has led to compounds with significant pharmacological activities, such as raising leukocyte count, indicating the potential for designing specific therapeutic agents based on structural modifications (Tan et al., 2013).

Zukünftige Richtungen

Pyrrolidin-2-one derivatives, such as “4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride”, have significant potential in the field of medicinal chemistry . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The wide spectrum of pyrrolones and pyrrolidinone derivatives that have been synthesized and their various significant biological activities suggest that these derivatives can be used for the future development of novel compounds active against different infections and diseases .

Eigenschaften

IUPAC Name |

4-amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-16-10-4-3-9(6-11(10)17-2)14-7-8(13)5-12(14)15;/h3-4,6,8H,5,7,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGECRNODBSTQIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-ethyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methoxy-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2483311.png)

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2483312.png)

![2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile](/img/structure/B2483314.png)

![2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole](/img/structure/B2483318.png)

![2-{[1-(2-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2483323.png)

![N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483330.png)